molecular formula C9H11N B14441503 3-Cyclohexyl-2-propynenitrile CAS No. 73542-37-7

3-Cyclohexyl-2-propynenitrile

Cat. No.: B14441503
CAS No.: 73542-37-7
M. Wt: 133.19 g/mol
InChI Key: AKARHNDNSCEBMX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-propynenitrile is an organic compound characterized by a cyclohexyl group attached to a propynenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-propynenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexylacetylene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-propynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-2-propynenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-propynenitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. Additionally, the cyclohexyl group can affect the compound’s hydrophobicity and binding affinity, modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetonitrile: Similar structure but lacks the propynyl group.

    Cyclohexylpropanenitrile: Contains an additional carbon in the chain compared to 3-Cyclohexyl-2-propynenitrile.

    Cyclohexylmethylamine: Similar cyclohexyl group but with an amine instead of a nitrile group.

Uniqueness

This compound is unique due to the presence of both a cyclohexyl group and a propynenitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

73542-37-7

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-cyclohexylprop-2-ynenitrile

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6H2

InChI Key

AKARHNDNSCEBMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC#N

Origin of Product

United States

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